5-{[2-(4-BENZOYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
5-{[2-(4-BENZOYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine core, a nitrobenzylidene group, and a benzoylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-BENZOYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group is introduced via a Knoevenagel condensation reaction between the pyrimidine core and a nitrobenzaldehyde derivative in the presence of a base such as piperidine.
Attachment of the Benzoylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the intermediate compound and benzoylpiperazine under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(4-BENZOYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzoylpiperazine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoylpiperazine derivatives.
Scientific Research Applications
5-{[2-(4-BENZOYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of other complex organic molecules and as a building block in pharmaceutical research.
Mechanism of Action
The mechanism of action of 5-{[2-(4-BENZOYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar pyrimidine core.
Pyrimidine-based drugs: Such as imatinib and dasatinib, which are used in the treatment of leukemia.
Uniqueness
5-{[2-(4-BENZOYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a nitrobenzylidene group and a benzoylpiperazine moiety, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
5-[[2-(4-benzoylpiperazin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O6/c28-19-17(20(29)24-22(31)23-19)13-15-12-16(27(32)33)6-7-18(15)25-8-10-26(11-9-25)21(30)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H2,23,24,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEYVMSCPKMOAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=O)NC3=O)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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